molecular formula C4H4BrNO2 B13913357 (4-Bromo-1,2-oxazol-5-yl)methanol CAS No. 1934528-38-7

(4-Bromo-1,2-oxazol-5-yl)methanol

Cat. No.: B13913357
CAS No.: 1934528-38-7
M. Wt: 177.98 g/mol
InChI Key: AMDVELFPCONGRT-UHFFFAOYSA-N
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Description

(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).

Major Products

    Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.

    Reduction: (1,2-Oxazol-5-yl)methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.

    (4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.

Uniqueness

(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .

Properties

CAS No.

1934528-38-7

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

(4-bromo-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2

InChI Key

AMDVELFPCONGRT-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=C1Br)CO

Origin of Product

United States

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